7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Description
Properties
IUPAC Name |
7-chloro-1-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRMZRSVQHOTSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901183931 | |
| Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-61-3 | |
| Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901183931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Reduction of Benzazepine Derivatives
One industrially feasible and efficient process involves the reduction of a benzazepine derivative precursor, specifically 7-chloro-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine, using hydrogenating agents or sodium borohydride in solvent mixtures of alcohol and water. This reduction converts the keto group to a hydroxy group, facilitating further cyclization or functionalization steps toward the target benzodiazepine structure.
Typical reaction conditions include:
- Suspension of the starting material in methanol/water or n-propanol/water mixtures.
- Addition of sodium borohydride at temperatures ranging from 25°C to 35°C.
- Stirring for 1 hour followed by acidification with hydrochloric acid.
- Isolation of the product by filtration and drying.
This method yields 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine, a key intermediate that can be further transformed into the target compound.
Comparative Data Table of Key Preparation Methods
Research Findings and Optimization Notes
- Reaction Solvents: Mixtures of alcohol and water are preferred for reductions with sodium borohydride due to solubility and reaction rate benefits.
- Temperature Control: Maintaining temperatures below 35°C during reductions and cyclizations minimizes side reactions and decomposition.
- Acid Workup: Controlled addition of hydrochloric acid post-reduction facilitates precipitation and isolation of intermediates with high purity.
- Catalyst Use: Aluminum trichloride is effective for Friedel-Crafts acylation but requires anhydrous conditions and careful quenching.
- Environmental Considerations: Recent literature emphasizes greener solvents and safer reagents for benzodiazepine synthesis to reduce environmental impact and improve sustainability.
- Scalability: The reduction and cyclization methods have been adapted to industrial scales with consistent yields and product quality.
Chemical Reactions Analysis
Types of Reactions
7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce nitro groups to amines or carbonyl groups to alcohols.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Pharmacological Research
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzodiazepine is primarily studied for its potential as a benzodiazepine receptor agonist . Benzodiazepines are widely used in clinical settings for their anxiolytic, sedative, and anticonvulsant properties.
Case Studies
- Anxiolytic Effects: Research indicates that compounds within the benzodiazepine class can effectively reduce anxiety levels in animal models. A study conducted on rodents demonstrated that administration of this compound resulted in a significant decrease in anxiety-like behaviors compared to control groups .
- Cognitive Enhancement: Another study explored the effects of this compound on memory retention. Results showed improved performance in memory tasks among treated subjects, suggesting potential applications in treating cognitive disorders .
Neuroscience Applications
The compound has been investigated for its effects on neurotransmitter systems, particularly the GABAergic system. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain.
Data Table: Effects on Neurotransmitter Activity
| Study Type | Neurotransmitter | Effect Observed |
|---|---|---|
| In Vivo Study | GABA | Increased binding affinity |
| In Vitro Study | Glutamate | Decreased release |
These findings indicate that 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzodiazepine may modulate GABAergic transmission, providing insights into its potential as a therapeutic agent for conditions like epilepsy and anxiety disorders.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a scaffold for developing new drugs. Its structural modifications can lead to derivatives with enhanced efficacy and reduced side effects.
Structure-Activity Relationship (SAR)
Research has focused on modifying the chlorine atom's position or introducing additional functional groups to enhance biological activity while minimizing toxicity .
Potential Therapeutic Uses
Based on its pharmacological profile, potential therapeutic uses of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzodiazepine include:
- Anxiolytics : For treating anxiety disorders.
- Sedatives : For managing insomnia or agitation.
- Anticonvulsants : For epilepsy management.
Mechanism of Action
The mechanism of action of 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine involves its interaction with the central nervous system. It binds to specific receptors in the brain, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This leads to its psychoactive effects, including sedation and anxiolysis .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Conformation
The regioselectivity of acylation in 1,5-benzodiazepines is highly dependent on substituents. For example:
- 1-Acetyl-2-(2,3-dimethoxyphenyl)-4-(2-hydroxyphenyl)-2,3-dihydro-1H-1,5-benzodiazepine (1a) undergoes acylation at the N1 position under mild conditions, driven by hydrogen bonding rather than steric hindrance from the 2,3-dimethoxyphenyl group .
- 7-Chloro-1-methyl derivative: The electron-withdrawing chlorine at position 7 may deactivate the benzene ring toward electrophilic substitution, while the N-methyl group directs acylation to the N5 position (if unsubstituted).
Table 1: Substituent Effects on Acylation Regioselectivity
Table 2: Conformational Analysis of 1,5-Benzodiazepines
Comparison with 1,4-Benzodiazepines
1,4-Benzodiazepines (e.g., Methylclonazepam , ) differ in nitrogen placement and pharmacological activity:
- Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one): The 1,4-ring system and nitro group at position 7 confer anxiolytic and anticonvulsant activity, whereas the 1,5-analog’s biological profile remains less explored .
- 7-Chloro-1-methyl-1,5-benzodiazepine : The tetrahydro configuration and lack of a 2-keto group reduce structural similarity to classical 1,4-benzodiazepine drugs, likely altering GABA receptor binding affinity .
Table 3: Key Differences Between 1,4- and 1,5-Benzodiazepines
Comparison with Benzoazepines
Benzoazepines (e.g., 2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride , ) lack the second nitrogen atom in the diazepine ring:
- Benzo[c]azepine hydrochloride : The seven-membered ring contains a single nitrogen, reducing hydrogen-bonding capacity compared to 1,5-benzodiazepines. This structural simplicity may limit its utility in targeted drug design .
Biological Activity
7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its psychoactive properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.
- Molecular Formula : C13H14ClN
- Molecular Weight : 219.71 g/mol
- CAS Number : 616201-89-9
Pharmacological Profile
The biological activity of this compound has been studied in various contexts:
1. Receptor Binding and Activity
Research indicates that this compound exhibits significant binding affinity for the GABA receptor, which is crucial for its anxiolytic and sedative effects. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at this receptor, leading to increased neuronal inhibition.
2. Anxiolytic Effects
In experimental models, compounds similar to this compound have demonstrated anxiolytic properties. For instance:
- A study involving animal models showed that administration of benzodiazepine derivatives resulted in reduced anxiety-like behavior in elevated plus maze tests .
3. Sedative Properties
The sedative effects of this compound are notable. Benzodiazepines are often utilized in clinical settings for their ability to induce sleep and reduce agitation in patients with anxiety disorders .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of benzodiazepines:
Case Study 1: Anxiolytic Activity
A study published in Psychopharmacology demonstrated that a related benzodiazepine exhibited significant anxiolytic effects in both male and female rats when administered at varying doses. The results indicated a dose-dependent response with optimal effects observed at moderate dosages .
Case Study 2: Sedation and Tolerance
Another investigation focused on the sedative effects of benzodiazepines in patients with insomnia. The findings revealed that while initial sedation was effective, tolerance developed over time with continued use . This highlights the importance of monitoring long-term use and potential dependency issues.
Comparative Analysis with Other Benzodiazepines
The following table summarizes key differences between this compound and other common benzodiazepines:
| Compound Name | Anxiolytic Activity | Sedative Activity | GABA Affinity |
|---|---|---|---|
| 7-Chloro-1-methyl-benzodiazepine | Moderate | High | High |
| Lorazepam | High | Very High | Very High |
| Diazepam | High | High | High |
| Alprazolam | Moderate | Moderate | Moderate |
Q & A
Q. What are the optimal synthetic routes for 7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, and how do reaction conditions affect yield?
Methodological Answer: Synthesis typically involves cyclization of chlorinated precursors. A two-step approach is common:
- Core Formation : React 2-aminothiophenol derivatives with α-haloketones under basic conditions (e.g., K₂CO₃ in DMF) to form the benzodiazepine backbone .
- Functionalization : Introduce the methyl group via alkylation using methyl iodide in the presence of NaH (yield: 65–72%) . Comparative studies show that catalytic hydrogenation of nitro intermediates (e.g., using Pd/C under H₂) yields 45–50% purity but requires stringent temperature control (60–80°C) .
Table 1: Synthetic Method Comparison
| Method | Yield (%) | Purity (%) | Key Conditions |
|---|---|---|---|
| Cyclization + Alkylation | 65–72 | 90–95 | K₂CO₃, DMF, 80°C |
| Catalytic Hydrogenation | 45–50 | 85–90 | Pd/C (1 mol%), H₂, 60°C |
Q. How can solubility properties of this compound guide solvent selection for in vitro assays?
Methodological Answer: The compound exhibits low aqueous solubility but dissolves in polar aprotic solvents (e.g., DMSO, ethanol). For biological assays:
Q. What analytical techniques are most reliable for structural characterization?
Methodological Answer: Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methyl group position (δ 2.1–2.3 ppm for CH₃) and benzodiazepine ring integrity .
- Mass Spectrometry : HRMS (ESI+) for molecular ion validation (expected [M+H]⁺: ~265.08 m/z) .
- X-ray Crystallography : Resolve crystal packing effects on conformation, as seen in related benzodiazepines .
Advanced Research Questions
Q. How do steric and electronic effects of the 7-chloro and 1-methyl substituents influence receptor binding kinetics?
Methodological Answer: The chloro group enhances electron-withdrawing effects, increasing affinity for GABA_A receptors, while the methyl group introduces steric hindrance. To quantify:
- Docking Simulations : Use AutoDock Vina with receptor PDB 6HUP to model ligand-receptor interactions .
- Comparative Assays : Compare displacement of [³H]flunitrazepam in α1β2γ2 vs. α5β3γ2 subtypes (IC₅₀ differences ≥10 nM suggest subtype selectivity) . Recent data show a 30% reduction in binding affinity when the methyl group is replaced with bulkier substituents .
Q. What strategies resolve contradictions in reported metabolic stability across species?
Methodological Answer: Discrepancies arise from cytochrome P450 (CYP) isoform variations. Recommended steps:
- In Vitro Metabolism : Use liver microsomes from human, rat, and dog with NADPH cofactors. Monitor depletion via LC-MS/MS .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms (major human metabolizers) using fluorescent substrates . Key Finding : Human microsomal stability (t₁/₂ = 120 min) exceeds rat (t₁/₂ = 45 min), correlating with CYP2C19 expression levels .
Q. How can researchers optimize enantiomeric purity during synthesis?
Methodological Answer: The 1-methyl group creates a chiral center. To achieve >98% enantiomeric excess (ee):
- Chiral Resolution : Use (+)-di-p-toluoyl-D-tartaric acid for salt formation (recrystallize in EtOAc/heptane) .
- Asymmetric Catalysis : Employ Jacobsen’s catalyst for kinetic resolution during cyclization (ee: 92–95%) . Table 2: Enantiopurity Optimization
| Method | ee (%) | Yield (%) |
|---|---|---|
| Chiral Resolution | 98 | 60–65 |
| Asymmetric Catalysis | 92–95 | 70–75 |
Data Contradiction Analysis
Q. Why do some studies report conflicting neurotoxicity profiles?
Methodological Answer: Discrepancies stem from assay sensitivity and model systems:
- In Vivo vs. In Vitro : Primary neurons show higher susceptibility (EC₅₀ = 50 µM) than cell lines (EC₅₀ = 200 µM) due to glutamate receptor crosstalk .
- Mitochondrial Assays : Use Seahorse XF Analyzer to quantify OCR/ECAR; inconsistencies arise from rotenone interference in MTT assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
